5-(Dimethylsulfamoyl)-2-methoxybenzamide
Description
5-(Dimethylsulfamoyl)-2-methoxybenzamide (CAS 68256-02-0) is a substituted benzamide derivative with the molecular formula C₁₇H₂₈N₄O₄S and a molecular weight of 384.49 g/mol . Its structure features:
- A 2-methoxybenzamide backbone.
- A dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 5-position of the benzene ring.
- An N-[(1-ethylpyrrolidin-2-yl)methyl] side chain.
This compound is structurally related to antipsychotic agents like sulpiride and amisulpride but distinguishes itself through its dimethylsulfamoyl substituent, which may modulate receptor binding affinity, metabolic stability, and pharmacokinetic properties .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)17(14,15)7-4-5-9(16-3)8(6-7)10(11)13/h4-6H,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQLKSXZCXUYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)-2-methoxybenzamide typically involves the reaction of 5-(Dimethylsulfamoyl)-2-methoxybenzoic acid with appropriate reagents to form the benzamide derivative. One common method involves the use of N,N-dimethylsulfamoyl chloride in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods often employ catalytic processes and controlled reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
5-(Dimethylsulfamoyl)-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural Analogues in the Benzamide Class
Sulpiride
- Structure: 5-(Aminosulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide.
- Key Differences : Sulpiride has a sulfamoyl (-SO₂NH₂) group at the 5-position instead of dimethylsulfamoyl .
- Pharmacology : A dopamine D2/D3 receptor antagonist used for schizophrenia and gastrointestinal disorders. Its sulfamoyl group contributes to moderate receptor affinity but is associated with fewer extrapyramidal side effects compared to typical antipsychotics .
Amisulpride
- Structure: 4-Amino-5-(ethylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide.
- Key Differences: Substitution at the 4-position (amino group) and 5-position (ethylsulfonyl instead of dimethylsulfamoyl) .
- Pharmacology: Higher selectivity for D2/D3 receptors than sulpiride, with improved tolerability.
KV1.3 Inhibitors (Compounds 36 and 37)
- Structure : 2-Methoxy-4-methylbenzamide (36) and 5-fluoro-2-methoxybenzamide (37).
- Key Differences : Lack of sulfamoyl/sulfonamide groups; instead, methyl or fluoro substituents are present at the 4- or 5-positions .
- Pharmacology : These compounds exhibit IC₅₀ values ~2x higher than the parent compound, highlighting the importance of substituent bulk and electronic effects in potassium channel inhibition .
Functional Analogues with Modified Side Chains
Piperidine-Based Analogues
- Example: 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide.
- Key Differences : Replacement of pyrrolidine with a piperidine ring.
- Impact : Piperidine’s larger ring size may alter conformational flexibility and hydrogen-bonding capacity, affecting receptor interaction kinetics .
Raclopride
- Structure : (2S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide.
- Key Differences : Dichloro and hydroxy substituents on the benzamide ring.
- Pharmacology : High D2 receptor affinity, used in PET imaging. Polar hydroxy groups may reduce CNS penetration compared to sulfonamide derivatives .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The dimethylsulfamoyl group in the target compound increases hydrophobicity compared to sulpiride but remains less lipophilic than amisulpride’s ethylsulfonyl group. This may balance CNS penetration and metabolic clearance .
Receptor Binding and Selectivity
- Dopamine D2 Receptor: Sulpiride and amisulpride bind with nanomolar affinity (Ki ~10–50 nM). The dimethylsulfamoyl group may reduce steric hindrance compared to bulkier substituents, enhancing D2 binding . Piperidine analogues show lower affinity due to altered side-chain conformation .
- Serotonin 5-HT7 Receptor :
- Amisulpride’s enantiomers exhibit differential 5-HT7 antagonism, suggesting chirality impacts off-target effects. The target compound’s stereochemistry remains unstudied .
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